

Application Notes: Using Digitonin for Antibody Delivery into Living Cells

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Compound of Interest

Compound Name: *Diginin*

Cat. No.: B13729988

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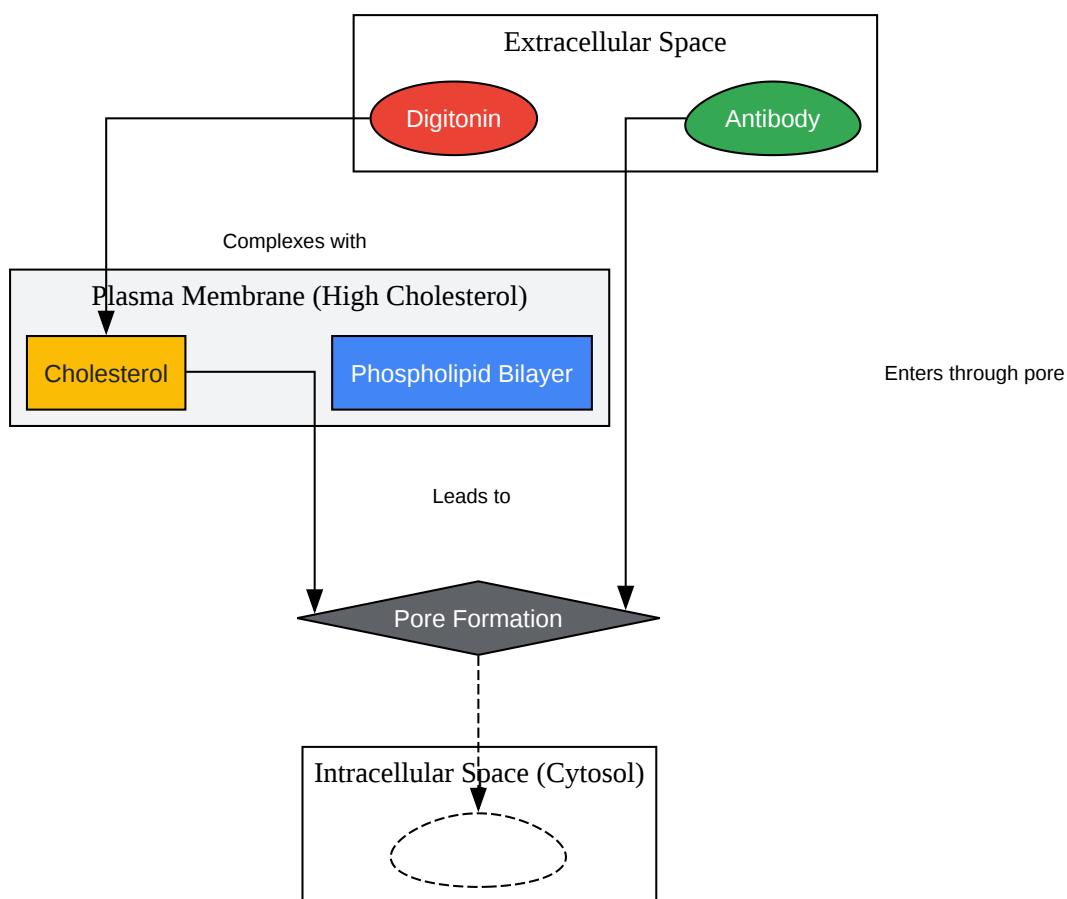
Introduction

Digitonin is a nonionic detergent and steroid glycoside derived from the foxglove plant, *Digitalis purpurea*.^[1] In cell biology, it is a valuable tool for selectively permeabilizing the plasma membranes of eukaryotic cells.^[2] This selectivity is based on the differential cholesterol content between the plasma membrane and intracellular organelar membranes. The plasma membrane has a high concentration of cholesterol, making it susceptible to digitonin, while membranes of organelles like mitochondria have lower cholesterol levels.^[1] By carefully titrating its concentration, digitonin creates pores in the plasma membrane large enough for antibodies and other macromolecules to enter the cytosol, often without disrupting the integrity of intracellular organelles.^{[1][3]} This property allows researchers to introduce antibodies into living cells to study and manipulate intracellular processes, such as signaling pathways and protein function.^{[4][5]}

Mechanism of Action

The primary mechanism of digitonin involves its specific interaction with 3- β -hydroxysterols, particularly cholesterol, in the cell membrane.^{[3][6]} Digitonin molecules insert themselves into the lipid bilayer and complex with cholesterol.^[3] At low concentrations, this interaction forms pores, leading to increased membrane permeability.^{[3][6]} At higher concentrations, it can cause complete membrane disruption and cell lysis.^[6] The key is to use a minimal concentration that permeabilizes a high percentage of cells (>95%) while maintaining cell viability and the integrity

of intracellular membranes.[1][4] This allows for the study of cytosolic proteins and signaling pathways in a cellular environment that remains largely intact.[1][2]



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Caption: Mechanism of digitonin-mediated antibody delivery.

Key Applications

- Intracellular Flow Cytometry: Allows for the staining of cytosolic or nuclear antigens with fluorescently-labeled antibodies for analysis.[7][8]
- Immunofluorescence Staining: Enables the visualization of intracellular targets by allowing antibodies to access antigens within the cell.[1]
- Functional Studies: Facilitates the delivery of function-blocking or activating antibodies to modulate signaling pathways and study their downstream effects.[5][9]
- Studying Protein Transport: Used to investigate the mechanics of protein transport and other cellular processes in a controlled manner.[6]

Experimental Protocols

A critical aspect of using digitonin is the empirical determination of its optimal concentration for the specific cell type and application. Insufficient digitonin will result in poor antibody delivery, while excessive amounts can lead to cell lysis and artifacts.[4]

Protocol 1: Optimization of Digitonin Concentration

This protocol outlines the steps to determine the minimal digitonin concentration required to permeabilize >95% of cells, often assessed using a viability dye like Trypan Blue.[4]

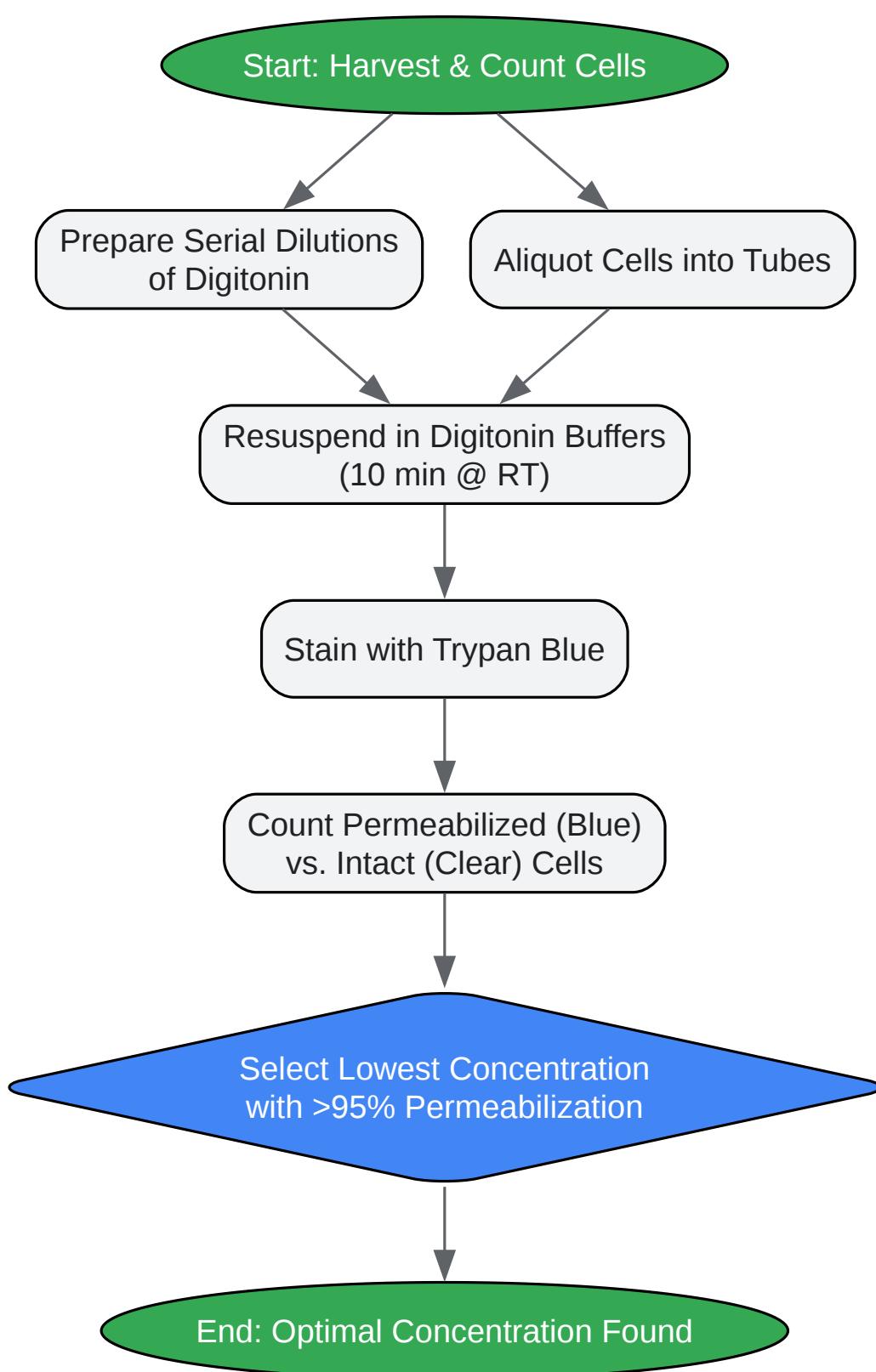
Materials:

- Cells in suspension (e.g., K562, THP-1, Jurkat)
- Wash Buffer (e.g., PBS or specific assay buffer like CUT&RUN Wash Buffer)
- 5% Digitonin stock solution in DMSO
- Trypan Blue solution

- Microcentrifuge tubes
- Hemocytometer or automated cell counter

Procedure:

- Prepare Serial Dilutions: Prepare a fresh series of digitonin dilutions in your wash buffer. The concentrations in the table below are a common starting point.[\[4\]](#)
- Cell Preparation: Harvest cultured cells and wash them. Resuspend the cell pellet in wash buffer to a known concentration.[\[4\]](#) For example, for CUT&RUN, you might start with 3.1 million cells.[\[4\]](#)
- Permeabilization: Aliquot 100 μ L of the cell suspension into separate tubes for each digitonin concentration and a control (buffer with 0.05% DMSO).[\[4\]](#) Spin the cells down and resuspend each pellet in 100 μ L of the corresponding digitonin permeabilization buffer.[\[4\]](#)
- Incubation: Incubate the cells for 10 minutes at room temperature.[\[4\]](#)
- Staining and Analysis: At the end of the incubation, add Trypan Blue to a small aliquot of cells from each tube. Count the number of live (unstained) versus dead/permeabilized (blue) cells using a hemocytometer or automated cell counter.[\[4\]](#)
- Determine Optimal Concentration: The optimal concentration is the lowest one that results in >95% permeabilized (blue) cells.[\[4\]](#)



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Caption: Experimental workflow for optimizing digitonin concentration.

Data Presentation: Digitonin Optimization

Table 1: Example Serial Dilution Series for Digitonin Optimization (Adapted from EpiCypher protocols[4])

| Final % Digitonin | Volume from Previous Tube (μL) | Wash Buffer (μL) | 5% Digitonin (μL) |
|-------------------|--------------------------------|------------------|-------------------|
| 0.05% | - | 990 | 10 |
| 0.01% | 200 | 800 | - |
| 0.001% | 100 | 900 | - |
| 0.0001% | 100 | 900 | - |

| 0.00001% | 100 | 900 | - |

Table 2: Cell Viability and Permeabilization with Digitonin for Various Cell Lines

| Cell Line | Digitonin Concentration (μ g/mL) | Incubation Time | Outcome |
|---------------------|---|-----------------|--|
| U87 (adherent) | 1-3 μ g/mL | 5 hours | No significant toxicity; increased intracellular probe delivery with concentration.[5] |
| U87 (adherent) | 5 μ g/mL | 5 hours | Significant toxicity observed.[5] |
| THP-1 (suspension) | 1-4 μ g/mL | 2 days | More sensitive than U87; concentrations >2 μ g/mL inhibited proliferation.[5] |
| Jurkat (suspension) | 1-2 μ g/mL | Not specified | Not toxic and effective for delivering peptide probes.[5] |
| K562 (suspension) | 0.01% (~100 μ g/mL) | 10 minutes | Optimal concentration for $>95\%$ permeabilization for CUT&RUN.[4] |

| MCF7 (adherent) | 7.5-10 μ g/mL | 30 minutes | Optimal concentration for membrane integrity assay.[10] |

Protocol 2: General Procedure for Antibody Delivery

This protocol is a general guideline. It may require modification based on the antibody, cell type, and downstream application. For applications like flow cytometry, a fixation step with paraformaldehyde often precedes permeabilization.[7][11]

Materials:

- Cells

- PBS containing 1% BSA (PBS/BSA)
- Optimized Digitonin Solution (in PBS or desired buffer)
- Antibody of interest (at recommended dilution)
- Wash Buffer (e.g., 0.05% Tween 20 in PBS)

Procedure:

- Cell Preparation: Prepare cells and adjust the concentration to $\sim 1 \times 10^7$ cells/mL in cold PBS/BSA. Aliquot 100 μ L of the cell suspension into the required number of tubes.[\[7\]](#)
- Optional Fixation: For some applications (especially for analyzing intracellular antigens by flow cytometry), cells are first fixed. Add 100 μ L of 0.5% paraformaldehyde and incubate for 20 minutes at room temperature.[\[8\]](#)[\[11\]](#) Wash the cells twice afterward.[\[8\]](#)[\[11\]](#)
- Permeabilization and Antibody Incubation: Centrifuge the cells (300-400 $\times g$, 5 min, 4°C) and discard the supernatant.[\[7\]](#) Resuspend the cell pellet in 100 μ L of cold, optimized digitonin solution containing the antibody at its final working concentration.[\[7\]](#)[\[11\]](#)
- Incubation: Incubate for at least 30 minutes at 4°C, protected from light.[\[7\]](#)[\[11\]](#)
- Washing: Wash the cells twice with 3 mL of a wash buffer (e.g., 0.05% Tween 20 in PBS) to remove excess antibody. Pellet the cells after each wash.[\[7\]](#)[\[11\]](#)
- Downstream Analysis: Resuspend the final cell pellet in an appropriate buffer (e.g., 200 μ L PBS) for your downstream application, such as flow cytometry, microscopy, or cell lysis for Western blot.[\[7\]](#)[\[11\]](#)

Analysis of Downstream Effects

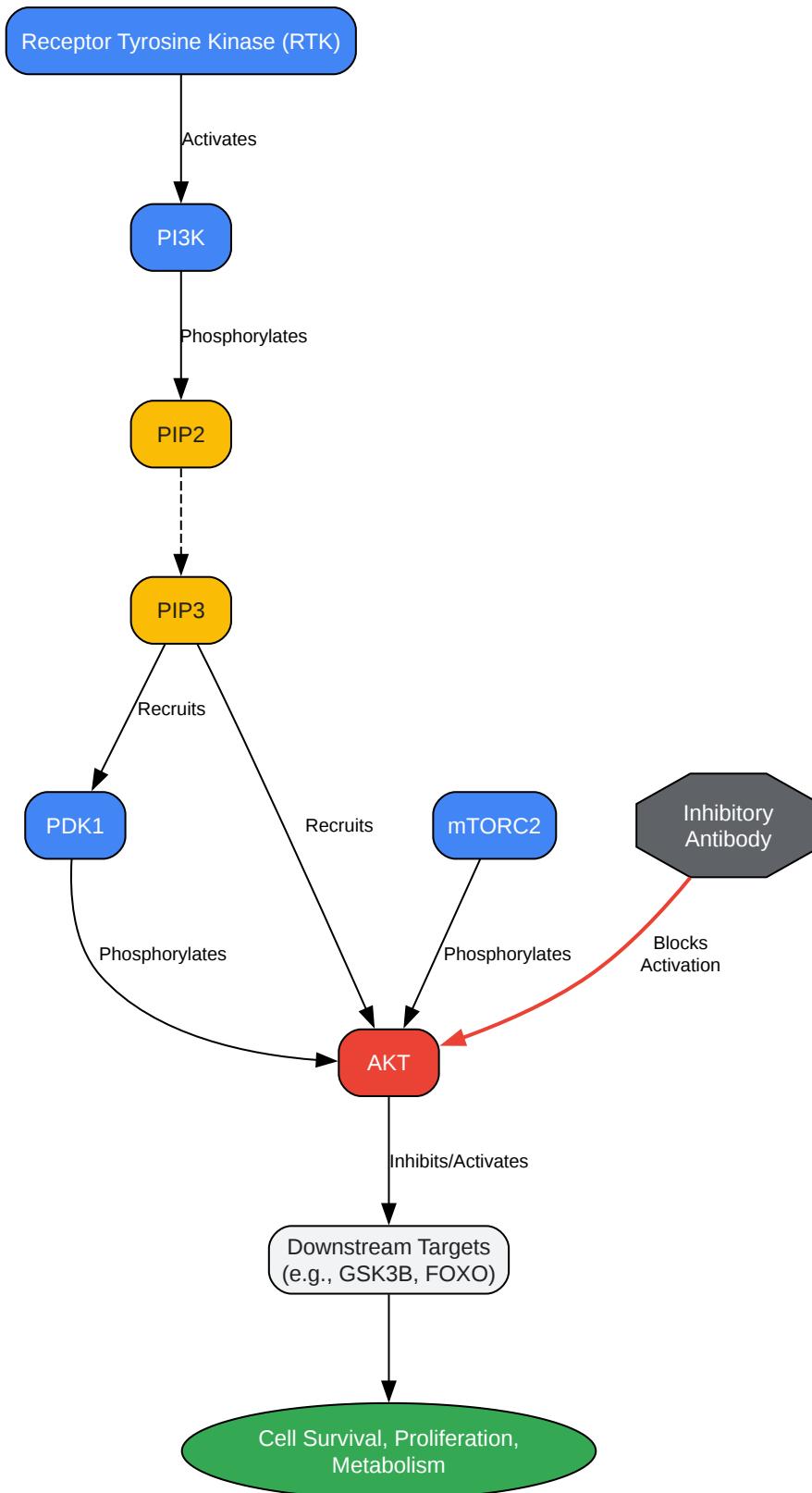
Delivering an antibody to a specific intracellular target can modulate its function, providing insights into cellular processes. For example, an antibody targeting a kinase in a signaling pathway could inhibit its activity.

Example: Targeting the AKT Signaling Pathway The AKT signaling pathway is crucial for cell proliferation, survival, and metabolism.[\[5\]](#) An antibody that blocks the phosphorylation of an

AKT substrate could be delivered into cells to study the consequences.

Assessing the Effect:

- Western Blot: After antibody delivery and cell stimulation, cell lysates can be analyzed by Western blot to check the phosphorylation status of downstream targets.
- Microscopy: If the downstream effect involves a change in protein localization or cell morphology, this can be visualized using immunofluorescence microscopy.[5]
- Functional Assays: Cell viability assays (e.g., MTT, resazurin) or proliferation assays can quantify the functional outcome of modulating the pathway.[5][12]



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Caption: Example of using an antibody to inhibit the AKT signaling pathway.

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